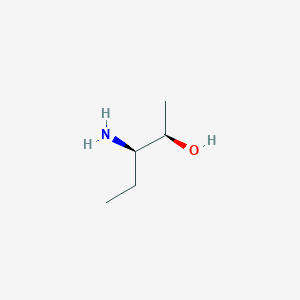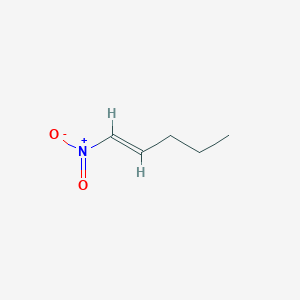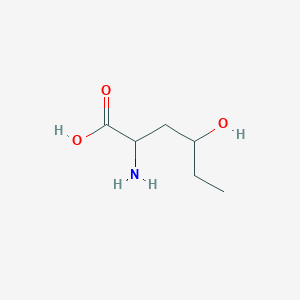![molecular formula C11H17NO3 B12109005 2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-methoxyphenol with formaldehyde and 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino alcohol side chain can interact with enzymes and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol
- 2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol
- 2-{[(3-Hydroxypropyl)amino]methyl}-6-ethoxyphenol
Uniqueness
2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a phenol and an amino alcohol group allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(3-hydroxypropylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C11H17NO3/c1-15-10-5-2-4-9(11(10)14)8-12-6-3-7-13/h2,4-5,12-14H,3,6-8H2,1H3 |
InChI Key |
KWBMGAPAKLYVQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)

![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)

![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)

![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)



![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
